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Introduction

Methylphosphine (CH₃PH₂), with a molecular weight of 48.02 g/mol , is the simplest primary

alkylphosphine.[1][2] It serves as a fundamental compound in organophosphorus chemistry.

Understanding its structural and electronic properties is crucial for its application in synthesis,

catalysis, and materials science. This guide provides an in-depth overview of the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for

methylphosphine, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of methylphosphine by

providing information about the hydrogen, carbon, and phosphorus nuclei.
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Nucleus
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

¹H (Methyl) 0.98 Doublet of Triplets
J(H-P) = 4.1, J(H-H) =

8.2

¹H (Phosphino) 2.63 Doublet of Quartets
J(H-P) = 186.4, J(H-

H) = 8.2

¹³C (Methyl)
Data not explicitly

found
Doublet ¹J(C-P) is expected

³¹P -163.5 to -164.0 Triplet of Quartets
¹J(P-H) ≈ 186, ²J(P-H)

≈ 4.1

Note: ¹H NMR data is based on values reported for the neat liquid[3]. ³¹P chemical shift is

referenced against an 85% H₃PO₄ standard[4][5]. Multiplicity and coupling are inferred from

first-order principles and reported data[3].

Experimental Protocol: NMR Spectroscopy
1.2.1. Sample Preparation (Critical) Methylphosphine is a pyrophoric gas, requiring handling

under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line

techniques.

A solution is prepared by bubbling methylphosphine gas through a degassed, deuterated

solvent (e.g., CDCl₃, C₆D₆) in a high-quality NMR tube equipped with a J. Young valve or a

flame-sealable constriction.

The concentration should be optimized for signal-to-noise without causing significant

pressure buildup.

1.2.2. Instrumentation & Acquisition

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR: A standard one-pulse experiment is sufficient. Key parameters include an

appropriate spectral width, a pulse angle of 30-45 degrees, and a relaxation delay of 1-5
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seconds.

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is typically run to simplify the

spectrum to a doublet (due to C-P coupling). Inverse-gated decoupling can be used for

accurate integration.

³¹P NMR: This nucleus is highly sensitive.[6] A one-pulse experiment, often with proton

decoupling, is standard.[6][7] If couplings to protons are desired, a proton-coupled spectrum

is acquired.[6] An external standard of 85% H₃PO₄ is commonly used.[8]

Logical Flow of NMR Data Interpretation
The following diagram illustrates how different NMR experiments provide complementary

information to determine the structure of methylphosphine.

Diagram 1: NMR Data Interconnectivity for Methylphosphine
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Caption: Logical flow of NMR data for structural elucidation.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the covalent bonds in methylphosphine,

providing a characteristic "fingerprint" of its functional groups.
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Vibrational Mode
Approximate Frequency

(cm⁻¹)
Description

P-H Stretch 2300 - 2450 Symmetric & Asymmetric

C-H Stretch 2850 - 3000 Symmetric & Asymmetric

CH₃ Deformation 1400 - 1470 Asymmetric & Symmetric

PH₂ Scissoring/Wagging 1000 - 1200 Bending motions

CH₃ Rocking 800 - 950 Rocking motion

Note: Frequencies are approximate values derived from general spectroscopic tables and

observations of similar phosphine compounds.[1]

Experimental Protocol: IR Spectroscopy
Sample Preparation: Due to its gaseous nature, the IR spectrum of methylphosphine is

best obtained in the gas phase.

A specialized gas cell with NaCl or KBr windows (which are transparent to IR radiation) is

used.[9]

The cell is first evacuated and then filled with a low pressure of methylphosphine gas.

Instrumentation & Acquisition:

A Fourier Transform Infrared (FT-IR) spectrometer is used.[10]

A background spectrum of the empty gas cell is recorded first.

The sample spectrum is then recorded, typically by co-adding multiple scans (e.g., 16 or

32) to improve the signal-to-noise ratio.

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).[11]

Mass Spectrometry (MS)
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Mass spectrometry provides information on the molecular weight and fragmentation pattern of

methylphosphine, confirming its elemental composition.

Data Summary (Electron Ionization)
m/z (Mass/Charge) Relative Intensity (%) Proposed Fragment

48 100 [CH₃PH₂]⁺ (Molecular Ion)

47 85 [CH₂PH₂]⁺

46 40 [CH₃PH]⁺

33 35 [PH₂]⁺

31 25 [P]⁺

Note: Data is based on the electron ionization mass spectrum available in the NIST WebBook.

[2][12] Relative intensities are approximate and can vary with instrument conditions.

Experimental Protocol: Mass Spectrometry
Sample Introduction: Methylphosphine gas is introduced into the mass spectrometer's ion

source via a gas inlet system with a precision leak valve to control the flow rate.

Ionization: Electron Ionization (EI) is a common method. The sample is bombarded with

high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or similar detector records the abundance of each ion. The

resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

General Spectroscopic Workflow
The diagram below outlines a typical workflow for the comprehensive spectroscopic analysis of

a compound like methylphosphine.
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Diagram 2: General Spectroscopic Experimental Workflow
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Caption: A generalized workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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